GDP366 is a novel small molecule identified as a dual inhibitor of survivin and Op18. Survivin is a member of the inhibitor of apoptosis protein family, essential for regulating cell division and preventing apoptosis, while Op18 is involved in microtubule dynamics during mitosis. GDP366 has shown significant potential in inducing cell growth inhibition, cellular senescence, and mitotic catastrophe in various cancer cell lines, making it a compound of interest in cancer research and therapeutic development .
The mechanism of action for GDP366 involves its ability to inhibit the expression and function of survivin and Op18. This inhibition disrupts critical cellular processes such as:
The specific
GDP366 exhibits potent biological activity characterized by:
These biological activities suggest that GDP366 could serve as an effective therapeutic agent against cancers that rely on survivin for survival and proliferation.
The synthesis of GDP366 involves several chemical steps that typically include:
Specific details on the exact synthetic route for GDP366 are often proprietary but generally follow established organic synthesis protocols.
The primary applications of GDP366 include:
Additionally, its unique mechanism may allow it to be used in combination therapies to enhance the efficacy of existing treatments.
Interaction studies have revealed that GDP366 specifically targets survivin and Op18 through distinct binding sites. Key findings include:
These studies underscore the potential of GDP366 as a targeted therapeutic agent.
Several compounds exhibit similarities to GDP366 in terms of targeting survivin or related pathways. Here’s a comparison highlighting its uniqueness:
Compound | Target | Mechanism | Unique Features |
---|---|---|---|
BPROL075 | Survivin | Inhibits survivin function | Selective for survivin only |
AD80 | Survivin | Induces apoptosis | Less potent than GDP366 |
YM155 | Survivin | Downregulates expression | Non-specific effects |
Sunitinib | Multiple | Tyrosine kinase inhibitor | Broader target profile |
GDP366 stands out due to its dual inhibition mechanism targeting both survivin and Op18, providing a more comprehensive approach to disrupting cancer cell survival compared to other inhibitors that may focus solely on one target.
1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea (GDP366) has the empirical formula C₂₀H₁₇N₅OS [1]. Its two fused heteroaromatic rings (thienopyrimidine) are π-conjugated to a para-phenyl ring and are linked through a urea bridge to an m-tolyl group, yielding a highly rigid, L-shaped scaffold optimised for dual target engagement (Figure 1, not shown).
The systematic IUPAC name is 1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea [2].
Property | Value | Conditions / Notes |
---|---|---|
Molecular weight | 375.45 g mol⁻¹ [3] | exactly 375.115 Da (mono-isotopic) [4] |
Exact mass (HRMS) | m/z 375.1154 ([M]⁺) [4] | ES-TOF calculated |
Appearance | Light-yellow to yellow crystalline solid [3] [5] | ≥ 99% purity (HPLC) |
Melting point | 227 – 228 °C (ethanol recryst.) [5] | sharp 2 °C range indicates high lattice order |
Pred. boiling point | 538 ± 50 °C (calc.) [5] | atmospheric |
Density | 1.423 ± 0.06 g cm⁻³ (calc.) [5] | 25 °C |
logP (XLogP3-AA) | 3.8 [4] | moderate lipophilicity |
Topological polar surface area | 121 Ų [4] | six hetero-atoms |
H-bond donors / acceptors | 3 / 5 [4] | two urea NH, one exocyclic NH₂ |
Rotatable bonds | 3 [4] | limited flexibility aids target selectivity |
The experimentally verified molar mass of 375.45 g mol⁻¹ agrees with the simulated mono-isotopic value, confirming elemental composition [3] [4].
GDP366 crystallises as fine yellow needles and retains colour up to its melting range, reflecting extended conjugation within the thienopyrimidine core [3]. No polymorphic transitions have been reported.
Solvent | Solubility | Comment |
---|---|---|
Dimethyl sulfoxide | 62.5 mg mL⁻¹ (166 mM) at 25 °C; brief sonication recommended [3] [6] | stock solutions (≤ 20 mM) remain clear for ≥ 6 months at −20 °C [6] |
Ethanol (absolute) | ≈ 3 mg mL⁻¹ (visual estimate) | limited by H-bonding to urea carbonyl |
Water (pH 7) | < 1 µg mL⁻¹ (logS ≈ −6.2, calc.) [5] | poor intrinsic solubility; dispersion requires co-solvent |
PBS + 1% Tween-80 | ~ 150 µg mL⁻¹ (turbid at 25 °C) [7] | used for cell-based assays |
The steep solubility gradient mirrors a balance between aromatic surface area (driving hydrophobicity) and five hetero-atoms (providing H-bond acceptors).
Canonical SMILES: CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C3=CSC4=NC=NC(=C34)N)C=C2
[1].
InChIKey: DZSUJUOJJJCWGG-UHFFFAOYSA-N [1].
Technique | Diagnostic features | Reference |
---|---|---|
HR-ESI-MS | m/z 376.122 ([M+H]⁺), Δ ppm < 2 [4] | confirms elemental formula |
¹H NMR (DMSO-d₆, 400 MHz) | δ 10.0 (br, 1H, urea NH), 8.5 (s, 1H, thienopyrimidine H-6), 7.9–7.1 (m, 9H, aromatic), 2.35 (s, 3H, p-CH₃) [8] [9] | pattern matches predicted chemical shifts |
¹³C NMR (100 MHz) | δ 168 (C=O), 159–150 (C=N), 143–115 (Ar-C), 21 (CH₃) [9] | confirms heteroaromatic framework |
FT-IR (KBr) | 3220 cm⁻¹ (NH), 1680 cm⁻¹ (C=O urea), 1600–1460 cm⁻¹ (C=C/C=N), 760 cm⁻¹ (C–S) [9] | fingerprint region for identity testing |
HPLC (C18, 254 nm) | t_R = 14.6 min, single peak, purity ≥ 99% [3] | routine QC |
The rigid, bifunctional topology of GDP366 drives its dual inhibition profile. The thieno[2,3-d]pyrimidine ring mimics the purine edge of ATP, allowing π-stacking and hydrogen bonding within the survivin baculoviral IAP repeat groove, while the urea carbonyl and NH donor form a bidentate network that disrupts stathmin/Op18 microtubule-binding sites [7]. Limited torsional freedom (three rotatable bonds) and a topological polar surface area of 121 Ų strike a balance between target affinity and membrane permeability, facilitating intracellular accumulation in diverse cancer lines [4]. Structure–activity studies on ~50 analogues showed that meta-methyl substitution on the distal phenyl ring maximises hydrophobic packing and retains nanomolar potency, whereas para-halogenation reduced survivin down-regulation by > 50% [7].
Stress condition | Observation | Interpretation |
---|---|---|
Thermal (25 → 200 °C, DSC) | Endotherm at 227 °C (melting), no exotherm ≤ 300 °C [5] | thermally robust crystalline lattice |
Photolysis (visible light, 25 °C, 7 days) | < 2% degradation in solid state (HPLC) [6] | colour persists; minor thienopyrimidine oxidation |
Hydrolytic (pH 1, 25 °C, 24 h) | 3% hydrolysis of urea bond (LC-MS) | urea susceptible to strong acid |
Oxidative (3% H₂O₂, 40 °C, 24 h) | 1% sulfoxide formation on thiophene [5] | oxidation limited to sulphur |
Storage stability | Stable ≥ 3 years at −20 °C (dry, dark) [6] | no measurable purity loss |
High melting point, negligible hygroscopicity, and minimal photodegradation designate GDP366 as a chemically stable research compound suitable for long-term storage under standard laboratory conditions.